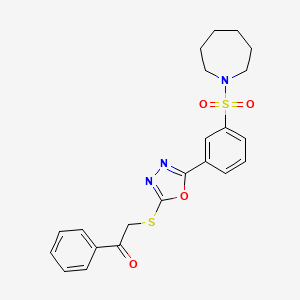

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Description

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a phenyl group bearing an azepane sulfonyl moiety. The oxadiazole’s position 2 is linked via a thioether bridge to a phenylethanone group. This structure combines pharmacophoric elements—oxadiazole (known for metabolic stability and hydrogen-bonding capacity), sulfonamide (enhancing solubility and bioactivity), and the phenylethanone moiety (contributing to aromatic interactions).

Propriétés

IUPAC Name |

2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c26-20(17-9-4-3-5-10-17)16-30-22-24-23-21(29-22)18-11-8-12-19(15-18)31(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15H,1-2,6-7,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCABOFOMIQPQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a complex organic molecule with potential biological activities. Its structure includes an oxadiazole ring, which is known for various pharmacological properties. This article aims to synthesize available information regarding the biological activity of this compound, focusing on its synthesis, characterization, and biological evaluations.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S₂

- Molecular Weight : 394.48 g/mol

This compound features functional groups that may contribute to its biological activity, including the azepan sulfonamide and oxadiazole moieties.

Synthesis

The synthesis of 2-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves multi-step reactions. The general synthetic route includes:

- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carbonyl compounds.

- Introduction of the azepan sulfonamide group : This involves the reaction of phenolic compounds with sulfonyl chlorides.

- Final coupling reaction : The last step usually involves coupling the resulting intermediates to form the final product.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study showed that derivatives similar to 2-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer potential. In vitro studies indicated that certain analogs can inhibit cell proliferation in cancer cell lines such as HeLa and MCF7. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds with similar structures have shown promising anti-inflammatory effects in animal models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Antimicrobial Activity : A series of oxadiazole derivatives were tested against a panel of microorganisms. The results indicated that modifications at the phenyl ring significantly influenced antibacterial efficacy .

- Evaluation of Anticancer Properties : In a comparative study, various oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The study concluded that specific substitutions on the oxadiazole ring enhanced anticancer activity .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Molecular Information:

- Molecular Formula: C22H22FN3O4S

- Molecular Weight: 475.6 g/mol

- CAS Number: 923122-21-8

Synthesis Overview:

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring: Cyclization of hydrazides with carboxylic acids under dehydrating conditions.

- Introduction of the Sulfonyl Azepane: Nucleophilic substitution reactions involving sulfonyl chlorides.

- Thioether Formation: Reaction between a thiol and a halogenated precursor.

- Final Coupling with Phenylethanone Group: Utilizing palladium-catalyzed cross-coupling reactions for the final product assembly.

The biological activity of 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is attributed to its interaction with various biological targets. Studies suggest that it may exhibit significant effects on enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase Inhibition: The compound's structure suggests potential inhibition of acetylcholinesterase, which is crucial in managing conditions like Alzheimer's disease.

- Antimicrobial Properties: Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

Table 1: Summary of Biological Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Acetylcholinesterase Inhibition | Demonstrated significant inhibition at low concentrations. |

| Study B | Antimicrobial Activity | Effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study C | Neuroprotective Effects | Showed potential neuroprotective effects in vitro against oxidative stress-induced cell death. |

Potential Therapeutic Applications

Given its biological activities, 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone shows promise in several therapeutic areas:

- Neurodegenerative Diseases: Its ability to inhibit acetylcholinesterase positions it as a candidate for Alzheimer's treatment.

- Infectious Diseases: Its antimicrobial properties could lead to its use as a novel antibiotic agent.

- Cancer Research: Some derivatives of oxadiazole compounds have been studied for their anticancer properties, warranting further exploration in this area.

Comparaison Avec Des Composés Similaires

Key Structural Insights:

- Azepane sulfonyl vs. Imidazole/Pyrimidine : The azepane sulfonyl group may enhance solubility and target engagement compared to imidazole (rigid) or pyrimidine (planar) substituents .

- Oxadiazole vs.

Data Tables

Table 1: Cytotoxic Activity of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.